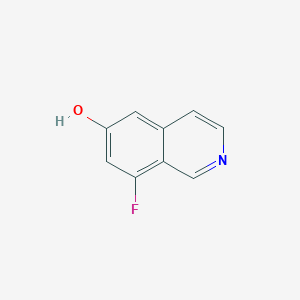

8-Fluoroisoquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

8-fluoroisoquinolin-6-ol |

InChI |

InChI=1S/C9H6FNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H |

InChI Key |

BUAIDJMEHNDAHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoroisoquinolin 6 Ol and Analogues

Strategic Approaches to Isoquinoline (B145761) Ring Construction

De Novo Synthesis Pathways (e.g., Cyclization Reactions)

De novo syntheses construct the isoquinoline core through intramolecular cyclization of a suitably substituted β-phenylethylamine derivative. The substitution pattern on the starting phenyl ring dictates the final placement of functional groups on the isoquinoline's benzene (B151609) portion. For 8-Fluoroisoquinolin-6-ol, a precursor such as a 2-(2-fluoro-4-methoxyphenyl)ethylamine would be a logical starting point, with the methoxy (B1213986) group serving as a protected form of the final 6-ol.

Several classical and modern cyclization reactions are employed for this purpose:

Bischler-Napieralski Reaction : This is a widely used method for synthesizing 3,4-dihydroisoquinolines. mdpi.comresearchgate.netorgsyn.org It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). mdpi.comresearchgate.netsemanticscholar.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the aromatic isoquinoline. For the target compound, N-acyl-2-(2-fluoro-4-methoxyphenyl)ethylamine would be the necessary precursor. The presence of the electron-donating methoxy group facilitates the electrophilic aromatic substitution required for ring closure. researchgate.net

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govorganic-chemistry.org To obtain the aromatic isoquinoline, a subsequent oxidation step is required. Like the Bischler-Napieralski reaction, this method relies on an electron-rich aromatic ring to facilitate the cyclization. nih.gov

Directed Ortho-Lithiation : A more modern and highly regioselective approach involves the directed ortho-lithiation of N-protected phenylethylamines. A detailed synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described using this strategy. mdpi.comnih.gov The process begins with N-pivaloyl-2-(2-fluorophenyl)ethylamine. The pivaloyl group directs lithium to the ortho position of the fluorine atom. Quenching this lithiated species with a formylating agent like N,N-dimethylformamide (DMF) introduces an aldehyde group. Subsequent treatment with acid catalyzes the cyclization and removes the protecting group to yield 8-fluoro-3,4-dihydroisoquinoline. mdpi.com To adapt this for this compound, one would start with N-pivaloyl-2-(2-fluoro-4-methoxyphenyl)ethylamine, which would similarly lead to the formation of 8-fluoro-6-methoxy-3,4-dihydroisoquinoline.

| De Novo Synthesis Method | Starting Precursor (Example) | Intermediate Product | Key Reagents |

| Bischler-Napieralski | N-Formyl-2-(2-fluoro-4-methoxyphenyl)ethylamine | 8-Fluoro-6-methoxy-3,4-dihydroisoquinoline | POCl₃, P₂O₅ |

| Pictet-Spengler | 2-(2-Fluoro-4-methoxyphenyl)ethylamine | 8-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Aldehyde (e.g., HCHO), Acid (e.g., HCl) |

| Directed Ortho-Lithiation | N-Pivaloyl-2-(2-fluoro-4-methoxyphenyl)ethylamine | 8-Fluoro-6-methoxy-3,4-dihydroisoquinoline | BuLi, DMF, Acid |

Regioselective Functionalization Strategies

Regioselective functionalization involves adding substituents to a pre-existing aromatic ring system at specific positions. In the context of isoquinoline synthesis, this often involves transition-metal-catalyzed C-H activation. This approach allows for the direct introduction of functional groups onto the isoquinoline core, offering an alternative to building the ring from pre-functionalized precursors. Strategies for the remote-site-selective cascade addition and cyclization to build isoquinolinone skeletons have been developed, demonstrating precise control over regiochemistry. nih.gov

Post-Synthetic Chemical Transformations of the Isoquinoline Scaffold

Once the 8-fluoro-6-methoxy-isoquinoline core is assembled, several transformations can be performed to arrive at the final product and its analogs.

Demethylation : The crucial step to obtain the target compound is the cleavage of the 6-methoxy ether to reveal the 6-hydroxy group. This is a standard transformation commonly achieved with reagents like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr).

Reduction : The 3,4-dihydroisoquinoline intermediate, which is the direct product of the Bischler-Napieralski or lithiation pathways, contains a C=N double bond (an imine). This can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Alkylation and Substitution : The nitrogen atom of the resulting tetrahydroisoquinoline can be alkylated. nih.gov Furthermore, the fluorine atom at the 8-position is susceptible to nucleophilic aromatic substitution. For instance, heating 8-fluoro-3,4-dihydroisoquinoline with amines like morpholine (B109124) or pyrrolidine (B122466) can replace the fluorine with the amine moiety. mdpi.com

Catalytic Enantioselective and Diastereoselective Synthesis

For the synthesis of chiral isoquinoline analogues, enantioselective and diastereoselective methods are critical. These strategies aim to control the stereochemistry at newly formed chiral centers, particularly at the C1 position of tetrahydroisoquinolines. Methods include asymmetric hydrogenation of dihydroisoquinolines using chiral metal catalysts or enantioselective dearomatization reactions. While specific examples for this compound are not detailed in the literature, general principles can be applied. For instance, catalytic asymmetric dearomatization has emerged as an efficient strategy to synthesize a wide range of structurally important chiral compounds from aromatic precursors.

Transition Metal-Catalyzed Reaction Development

Modern synthetic organic chemistry heavily relies on transition metal catalysis, particularly palladium, for the construction of complex heterocyclic systems like isoquinolines.

Palladium-Catalyzed Cross-Coupling and Annulation Reactionsmdpi.com

Palladium-catalyzed reactions offer powerful and versatile methods for forming the C-C and C-N bonds necessary for the isoquinoline skeleton. mdpi.com

Rhodium-Catalyzed C-H Activation and Cyclization Pathways

Rhodium-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful tools for the synthesis of isoquinolines and their derivatives. bohrium.comnih.gov These methods typically involve the reaction of a substituted aromatic compound bearing a directing group with an alkyne or another coupling partner. researchgate.net The directing group, often an oxime or a hydrazone, facilitates the regioselective C-H activation at the ortho-position by coordinating to the rhodium center. nih.gov

The general mechanism commences with the formation of an active Rh(III) catalytic species, which then undergoes chelation-assisted C-H metalation to form a rhodacycle intermediate. researchgate.nettandfonline.com This intermediate coordinates with the alkyne, which then inserts into the Rh-C bond. Subsequent reductive elimination and cyclization yield the desired isoquinoline product and regenerate the active catalyst. tandfonline.com An advantage of some of these methods is the use of an internal oxidant within the directing group (e.g., N-O or N-N bond), which avoids the need for external oxidizing agents. nih.gov

A variety of rhodium catalysts, such as [RhCp*Cl2]2, are commonly employed, often in the presence of a silver salt co-catalyst like AgSbF6. tandfonline.com These reactions have been shown to tolerate a wide range of functional groups, providing access to a diverse library of substituted isoquinolines. tandfonline.comrsc.org For instance, the annulation of ketoximes with alkynes in the biomass-derived solvent γ-valerolactone (GVL) highlights a greener approach to this transformation. tandfonline.com

| Starting Materials | Catalyst System | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Ketoxime, Internal Alkyne | [RhCp*Cl2]2, AgSbF6, KOAc | GVL | 80 °C, 12h | Substituted Isoquinoline | Good to Excellent | tandfonline.com |

| Benzoylhydrazine, Internal Alkyne | Rh(III) Catalyst | Not specified | Not specified | Isoquinolone | Not specified | rsc.org |

| Benzimidate, Allyl Carbonate | Rh(III) Catalyst | Not specified | 1h | Substituted Isoquinoline | Not specified | rsc.org |

| N-(pivaloyloxy)benzamide, Ethylene/Propyne | Rh(III) Catalyst | TFE | Room Temp, 1 atm | Dihydroisoquinolones/Methylisoquinolones | 39-96% | organic-chemistry.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of the isoquinoline core. bohrium.com These methodologies encompass a range of reaction types, including intramolecular cyclizations, cascade reactions, and multicomponent couplings. nih.govacs.org Copper catalysts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are valued for their lower cost and toxicity compared to other transition metals. acs.orgresearchgate.net

One prominent copper-catalyzed approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This method can be performed in water, a green solvent, without the need for organic co-solvents, ligands, or additives, making it highly environmentally friendly. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates high atom economy. nih.gov

Another strategy is the three-component reaction of 2-bromoaryl ketones, terminal alkynes, and a nitrogen source like acetonitrile. organic-chemistry.org This copper(I)-catalyzed tandem process leads to densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. Copper catalysts are also effective in cascade reactions, for example, the reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds to produce a variety of functionalized isoquinolines. organic-chemistry.org These methods showcase the versatility of copper catalysis in constructing complex heterocyclic frameworks from simple, readily available starting materials. acs.orgresearchgate.net

| Starting Materials | Catalyst System | Solvent | Key Features | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-2-alkynylaryl oxime | Cu(I) | Water | No organic solvent, mild conditions | Isoquinoline | Moderate to High | nih.govrsc.org |

| Terminal Alkyne, Aldehyde, Tetrahydroisoquinoline | CuBr | Not specified | Condensation/addition/oxidation/cyclization cascade | Pyrrolo[2,1-a]isoquinoline | 17-69% | acs.org |

| 2-Bromoaryl Ketone, Terminal Alkyne, CH3CN | Cu(I) | Not specified | Three-component [3 + 2 + 1] cyclization | Functionalized Isoquinoline | Not specified | organic-chemistry.org |

| o-Iodobenzaldehyde imine, Terminal Acetylene | Pd catalyst (coupling), Cu catalyst (cyclization) | Not specified | Sequential coupling and cyclization | Substituted Isoquinoline | Excellent | acs.org |

Microwave-Assisted and One-Pot Synthetic Protocols

To enhance reaction efficiency, reduce synthesis time, and simplify procedures, microwave-assisted synthesis and one-pot protocols have been increasingly applied to the construction of isoquinoline derivatives. nih.govnih.gov Microwave irradiation, as an alternative energy source, can dramatically accelerate reaction rates compared to conventional heating. mdpi.comresearchgate.net This is due to the efficient and uniform heating of the reaction mixture through the interaction of molecular dipoles with the microwave electromagnetic field. mdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) often leads to higher yields, improved product purity, and reduced side reactions. researchgate.netnih.gov For instance, the synthesis of isoquinolines and isoquinolinones has been achieved efficiently using a recyclable ruthenium catalyst under microwave irradiation, with reaction times as short as 10-15 minutes. rsc.orgnih.gov Similarly, a microwave-assisted method for synthesizing multi-substituted isoquinolines from vinyl isocyanides has been developed, utilizing an environmentally benign iron catalyst. nih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating | Not specified | 34% (average) | nih.gov |

| Friedländer Synthesis of 8-hydroxyquinolines | Microwave Irradiation | 30-40 min | 72% (average) | nih.gov |

| Ru-catalyzed Isoquinoline Synthesis | Microwave Irradiation | 10-15 min | 62-92% | nih.gov |

| Synthesis of quinoline-fused 1,4-benzodiazepines | Conventional Heating | Not specified | 62-65% | nih.gov |

| Synthesis of quinoline-fused 1,4-benzodiazepines | Microwave Irradiation | Not specified | 92-97% | nih.gov |

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals, including isoquinolines. mdpi.comjddhs.com The goal is to develop processes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. rsc.orgresearchgate.net

Key applications of green chemistry in isoquinoline synthesis include:

Use of Benign Solvents: Traditional organic solvents are often toxic, volatile, and difficult to dispose of. rsc.org Research has focused on replacing them with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or biomass-derived solvents such as γ-valerolactone (GVL). rsc.orgtandfonline.comjddhs.com For example, copper-catalyzed isoquinoline synthesis has been successfully performed in water. nih.gov

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. Catalytic reactions are more atom-economical than stoichiometric reactions, reducing waste. mdpi.com The development of efficient rhodium, copper, and ruthenium catalysts allows for the synthesis of isoquinolines under milder conditions with lower catalyst loadings. bohrium.comrsc.org

Atom Economy: Synthetic methods that incorporate the maximum number of atoms from the starting materials into the final product are considered highly atom-economical. nih.gov Annulation and cycloaddition reactions, such as those catalyzed by rhodium, are often designed to maximize atom economy. tandfonline.com

Waste Prevention: One-pot syntheses contribute directly to waste prevention by eliminating the need for multiple work-up and purification steps, which reduces solvent usage and material loss. nih.govmdpi.com

By integrating these principles, chemists can design synthetic pathways to this compound and its analogues that are not only efficient and high-yielding but also sustainable and environmentally responsible. rsc.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization of 8 Fluoroisoquinolin 6 Ol

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with mass spectrometry, provide complementary pieces of evidence to build a complete molecular picture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 8-Fluoroisoquinolin-6-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques, would provide an unambiguous assignment of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. Protons on the pyridine (B92270) ring are typically deshielded compared to those on the benzene (B151609) ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which are invaluable for determining their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals, one for each carbon atom in the isoquinoline (B145761) core. The chemical shifts would be highly dependent on the local electronic environment. Carbons bonded to the electronegative nitrogen, oxygen, and fluorine atoms would exhibit downfield shifts. For instance, C-6 (attached to the hydroxyl group) and C-8 (attached to the fluorine atom) are expected to be significantly shifted.

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. acs.orgnih.gov The spectrum of this compound would show a single resonance for the fluorine atom at C-8. The chemical shift of this signal is sensitive to the electronic environment of the aromatic system. researchgate.netsemanticscholar.org Furthermore, the fluorine nucleus will couple with nearby protons (primarily H-7), providing additional structural confirmation through the observation of ⁿJHF coupling constants in both the ¹H and ¹⁹F spectra. azom.com

2D-NMR Spectroscopy: To definitively assign all signals and confirm the connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: Would reveal correlations between adjacent protons (e.g., H-4 and H-5), confirming their connectivity.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom/Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

| ¹H NMR | H-1 | ~8.5-9.0 | s |

| H-3 | ~7.5-8.0 | d | |

| H-4 | ~7.0-7.5 | d | |

| H-5 | ~7.2-7.7 | d | |

| H-7 | ~6.8-7.3 | d, J(H-F) coupling | |

| 6-OH | Variable, broad | s | |

| ¹³C NMR | C-1 | ~150-155 | |

| C-3 | ~140-145 | ||

| C-4 | ~110-115 | ||

| C-4a | ~125-130 | ||

| C-5 | ~115-120 | ||

| C-6 | ~155-160 | ||

| C-7 | ~105-110 | d, J(C-F) coupling | |

| C-8 | ~160-165 | d, ¹J(C-F) coupling | |

| C-8a | ~135-140 | ||

| ¹⁹F NMR | F-8 | ~ -110 to -140 | d, coupling to H-7 |

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups. FT-IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A prominent broad band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. nih.gov The C-O stretching of the phenol (B47542) would be observed in the 1200-1300 cm⁻¹ range, and the C-F stretching vibration would give rise to a strong, characteristic band, typically in the 1000-1300 cm⁻¹ region. researchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy: In the Raman spectrum, the aromatic ring stretching vibrations (1450-1650 cm⁻¹) are typically strong and well-defined, providing a clear fingerprint for the isoquinoline core. nih.gov While the O-H stretch is generally weak in Raman, the symmetric vibrations of the aromatic system would be prominent. The C-F stretching vibration would also be observable. The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H Stretch | 3200-3600 | FT-IR (Strong, Broad) |

| Aromatic C-H Stretch | 3000-3100 | FT-IR (Medium), Raman (Medium) |

| Aromatic C=C / C=N Stretch | 1450-1650 | FT-IR (Strong), Raman (Strong) |

| O-H Bend | 1300-1450 | FT-IR (Medium) |

| C-O Stretch | 1200-1300 | FT-IR (Strong) |

| C-F Stretch | 1000-1300 | FT-IR (Strong), Raman (Medium) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. nist.gov These absorptions are due to the promotion of electrons from bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

For this compound, two main types of transitions are expected:

π → π* Transitions: These are typically high-intensity absorptions arising from the conjugated π-system of the isoquinoline ring. Multiple bands are expected, corresponding to transitions within the aromatic system.

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen lone pairs to an anti-bonding π* orbital.

The presence of the hydroxyl (-OH) group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline, due to the extension of conjugation by its lone pair electrons. mdpi.com The fluorine atom's effect is generally less pronounced but can also subtly influence the absorption wavelengths. The UV-Vis spectrum, often recorded in different solvents, can also provide insights into tautomeric equilibria. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.govresearchgate.net For this compound (molecular formula C₉H₆FNO), HRMS would be used to determine its accurate mass. The experimentally measured mass is then compared to the theoretically calculated exact mass. A close match provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Calculated Exact Mass of [C₉H₆FNO + H]⁺: 164.0506 u

Calculated Exact Mass of [C₉H₆FNO]⁺˙: 163.0428 u

Observing an ion with a mass-to-charge ratio (m/z) that matches one of these values to three or four decimal places would provide strong evidence for the compound's identity.

X-ray Diffraction Analysis for Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis reveals the precise arrangement of atoms in the solid state. eurjchem.com If a suitable single crystal of this compound can be grown, this technique can determine its crystal structure, yielding precise bond lengths, bond angles, and torsional angles. semanticscholar.org Furthermore, it would elucidate the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate the crystal packing. mdpi.comrsc.org This information is invaluable for understanding the compound's solid-state properties and conformational preferences.

Detailed Conformational Analysis and Tautomerism Studies

The presence of a hydroxyl group on the isoquinoline ring introduces the possibility of tautomerism. This compound can potentially exist in equilibrium with its keto tautomer, 8-fluoro-7,8-dihydroisoquinolin-6(5H)-one. nih.gov

Phenol-Keto Tautomerism: The relative stability of the phenolic (enol) form versus the keto form is influenced by factors such as solvent polarity and the electronic effects of the substituents. rsc.orgresearchgate.net In most cases for hydroxyquinolines and hydroxyisoquinolines, the aromatic phenol form is significantly more stable. researchgate.net Spectroscopic studies, particularly UV-Vis and NMR, can be used to investigate this equilibrium. For example, the UV-Vis spectrum of the keto form would be substantially different from that of the aromatic phenol form. rsc.org Similarly, the NMR signals for the keto tautomer would show aliphatic, rather than aromatic, protons and carbons in the hydroxyl-bearing ring. Computational chemistry can also be employed to calculate the relative energies of the tautomers and predict which form is predominant. mdpi.com

Investigating Intramolecular Interactions via Spectroscopic Probes

The investigation of intramolecular interactions within this compound is crucial for understanding its three-dimensional structure, stability, and reactivity. Spectroscopic techniques, coupled with computational analysis, offer powerful tools to probe these non-covalent interactions, such as hydrogen bonding.

A key intramolecular interaction expected in this compound is the hydrogen bond between the hydroxyl group at the 6-position and the nitrogen atom of the isoquinoline ring system. The proximity and orientation of these groups are geometrically favorable for the formation of a stable six-membered intramolecular hydrogen-bonded ring.

Spectroscopic methods can provide evidence for the presence and strength of this intramolecular hydrogen bond. In Infrared (IR) spectroscopy, the O-H stretching frequency of the hydroxyl group is a sensitive indicator of hydrogen bonding. In a non-hydrogen-bonded (or "free") hydroxyl group, the O-H stretching vibration typically appears as a sharp band at higher wavenumbers. However, when involved in a hydrogen bond, the O-H bond is weakened and elongated, resulting in a shift of the stretching band to a lower wavenumber and a significant broadening of the peak.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another valuable tool. The chemical shift of the hydroxyl proton is highly dependent on its electronic environment. Intramolecular hydrogen bonding deshields the proton, causing its resonance to appear at a higher chemical shift (further downfield) compared to a non-hydrogen-bonded hydroxyl proton. The exact chemical shift can provide qualitative information about the strength of the hydrogen bond.

To further elucidate the nature of these intramolecular interactions, computational studies using methods like Density Functional Theory (DFT) can be employed. These calculations can predict the optimized geometry of the molecule, including the bond lengths and angles of the hydrogen bond. Theoretical IR and NMR spectra can also be calculated and compared with experimental data to support the interpretation of the spectroscopic results. Techniques such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the bond critical points and quantify the strength of the hydrogen bond.

The presence of the fluorine atom at the 8-position can also influence the intramolecular interactions. Its electron-withdrawing nature can affect the acidity of the hydroxyl proton and the basicity of the isoquinoline nitrogen, thereby modulating the strength of the O-H···N hydrogen bond.

Table 1: Spectroscopic Data for the Analysis of Intramolecular Interactions in this compound

| Spectroscopic Technique | Parameter | Expected Observation for Intramolecular H-Bonding |

| Infrared (IR) Spectroscopy | O-H Stretching Frequency | Broad band shifted to lower wavenumber (e.g., 3200-3400 cm⁻¹) |

| ¹H NMR Spectroscopy | Chemical Shift of OH Proton | Downfield shift (higher ppm value) |

Computational Chemistry and Theoretical Investigations of 8 Fluoroisoquinolin 6 Ol

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles. These studies on 8-Fluoroisoquinolin-6-ol would focus on its electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly employed for such calculations on related heterocyclic compounds. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges, which provide a quantitative picture of the molecule's polarity and electronic landscape. For the related molecule 8-hydroxyquinoline (B1678124), DFT calculations have been used to determine its geometric parameters and vibrational frequencies, showing good agreement with experimental data. researchgate.net

Table 1: Representative Optimized Geometric Parameters for an Isoquinoline (B145761) Ring System (Calculated via DFT) This table provides illustrative data based on typical isoquinoline structures, as specific experimental or calculated data for this compound was not found in the search results.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-N2 Bond Length | 1.37 |

| N2-C3 Bond Length | 1.32 |

| C5-C6 Bond Length | 1.41 |

| C7-C8 Bond Length | 1.37 |

| C1-N2-C3 Angle | 117.5 |

| C5-C6-C7 Angle | 120.5 |

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While highly accurate, they are computationally demanding. An ab initio calculation on this compound would provide a benchmark for its electronic energy and wavefunction.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. Methods like AM1 and PM7 are much faster than DFT or ab initio calculations, making them suitable for very large molecules or high-throughput screening. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. A semi-empirical approach could be used for a preliminary, rapid assessment of the electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For a related compound, quinoline (B57606), the HOMO-LUMO energy gap was calculated to be approximately 4.83 eV, indicating significant stability. scirp.org

From the HOMO and LUMO energies, several reactivity indices can be derived, such as chemical potential, hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Orbital Energies and Reactivity Indices for this compound This table presents hypothetical but plausible values to illustrate the concept, based on data for similar aromatic nitrogen heterocycles.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.80 |

| Ionization Potential (I) | 6.55 |

| Electron Affinity (A) | 1.75 |

| Chemical Hardness (η) | 2.40 |

| Chemical Softness (S) | 0.42 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would be invaluable for predicting its reactivity sites. It would likely show negative potential (red/yellow) around the electronegative nitrogen, oxygen, and fluorine atoms, identifying these as likely sites for hydrogen bonding or interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanical studies provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and its interactions with its environment (e.g., a solvent).

An MD simulation of this compound, typically in a solvent like water, would reveal its flexibility and preferred conformations in solution. By analyzing the simulation trajectory, one can identify the most stable rotamers (e.g., rotation around the C-O bond of the hydroxyl group) and the energy barriers between them. This provides insight into the molecule's dynamic equilibrium. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules, revealing details about its solvation shell and hydrogen bonding patterns, which are critical for understanding its solubility and behavior in a biological context.

Computational Prediction of Spectroscopic Signatures

Theoretical calculations are crucial for predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental spectra. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net

These computational models can predict a range of spectroscopic data, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. For instance, the calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule. researchgate.net While no specific computational studies on this compound are publicly available, the methodologies can be understood from studies on related isoquinoline and quinoline derivatives. researchgate.netresearchgate.netnih.gov

Vibrational Spectra (FT-IR and FT-Raman): Computational methods can predict the vibrational frequencies and intensities of this compound. These predictions are valuable for assigning the bands observed in experimental FT-IR and FT-Raman spectra. For example, calculations on isoquinoline and 8-hydroxyquinoline have successfully assigned aromatic C-H stretching, C-C stretching, and various bending modes. researchgate.net It is common for calculated frequencies to be scaled to better match experimental values, compensating for approximations in the theoretical model. nih.gov

Below is an illustrative data table of predicted vibrational frequencies for a related compound, isoquinoline, which demonstrates the type of data that would be generated for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aromatic C-C Stretch | 1583 - 1605 | 1590 - 1610 |

| C-C-C Bending | 1299 | 1295 |

| C-H In-plane Bend | 1145 | 1142 |

| Ring Breathing | 1043 | 1035 |

Note: This data is representative and based on studies of isoquinoline. researchgate.net The actual values for this compound would be influenced by the fluorine and hydroxyl substituents.

NMR Spectra (¹H and ¹³C): The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated. These theoretical values are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of this compound. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in UV-Vis spectroscopy. This can help in understanding the electronic structure and chromophoric properties of the molecule.

Theoretical Elucidation of Reaction Mechanisms and Intermediates in Synthesis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies. This information provides a detailed, step-by-step picture of how the reaction proceeds.

Identifying Reaction Pathways: For the synthesis of this compound, theoretical calculations could be employed to compare different potential reaction pathways and determine the most energetically favorable route. This can guide the design of more efficient synthetic strategies.

Characterizing Intermediates and Transition States: Computational modeling can determine the geometries and energies of transient species such as reaction intermediates and transition states. This is often difficult to achieve experimentally due to the short lifetimes of these species. For example, in a multi-step synthesis, each intermediate can be computationally isolated and its stability assessed. The transition state structures provide insight into the bond-making and bond-breaking processes that occur during the reaction.

Molecular Interaction Studies of 8 Fluoroisoquinolin 6 Ol

Non-Covalent Interactions in Chemical Systems

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other chemical species. wikipedia.org They are weaker than covalent bonds but collectively play a significant role in processes like drug design and protein folding. wikipedia.org For 8-Fluoroisoquinolin-6-ol, the key non-covalent interactions include hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen bonds are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. chemguide.co.uklibretexts.org The structure of this compound contains specific sites that can act as hydrogen bond donors and acceptors, facilitating the formation of both internal (intramolecular) and external (intermolecular) networks.

The primary hydrogen bond donor is the hydroxyl (-OH) group at the 6-position. The hydrogen atom, being partially positive, can form a strong hydrogen bond with an electronegative atom on a neighboring molecule. youtube.com The oxygen atom of this hydroxyl group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. libretexts.org Additionally, the nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons and serves as another hydrogen bond acceptor site.

Intermolecularly, these features allow this compound to form hydrogen bonds with other molecules of itself or with solvent molecules, such as water or alcohols. youtube.com This "stickiness" between molecules explains why compounds with -OH groups generally have higher boiling points than similarly sized molecules without them. chemguide.co.uk Intramolecularly, a hydrogen bond could potentially form between the hydroxyl group's hydrogen and the nitrogen atom of the isoquinoline ring, although this would depend on the specific conformation and steric feasibility.

| Functional Group | Potential Role in Hydrogen Bonding |

| Hydroxyl (-OH) Group | Donor (via H), Acceptor (via O) |

| Isoquinoline Nitrogen | Acceptor |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. wikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to its covalent bond. princeton.edu The strength of this interaction typically follows the trend I > Br > Cl > F. nih.gov

The fused aromatic rings of the isoquinoline core enable this compound to engage in π-π stacking interactions. libretexts.org These interactions arise from the attractive forces between the electron clouds of aromatic systems and are a combination of electrostatic and dispersion forces. libretexts.orgnih.gov Such interactions are critical in the binding of small molecules to biological targets like proteins and DNA. wikipedia.org

π-π stacking can occur in several geometries, including face-to-face (sandwich) and parallel-displaced arrangements. wikipedia.org The electronic nature of the aromatic ring, influenced by its substituents, modulates these interactions. The electron-withdrawing fluorine atom and the electron-donating hydroxyl group in this compound create a complex electronic profile on the aromatic system. This can lead to favorable stacking interactions with other aromatic rings, such as those found in the amino acid residues of a protein's active site. nih.gov For instance, an electron-rich aromatic system can favorably interact with an electron-poor one in what can be described as a Lewis acid-base interaction. libretexts.org

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | Attraction between a proton donor (e.g., -OH) and an acceptor (e.g., N, O). wikipedia.org | 1–5 wikipedia.org |

| Halogen Bond | Attraction between a halogen's σ-hole and a nucleophile. nih.gov | Weaker for Fluorine |

| π-π Stacking | Attraction between aromatic rings. libretexts.org | Varies based on geometry and electronics |

Ligand-Receptor Binding and Molecular Recognition Studies (e.g., via Molecular Docking Simulations)

The isoquinoline and quinoline (B57606) scaffolds are prevalent in compounds designed as kinase inhibitors for cancer therapy. nih.govmdpi.com Molecular docking simulations are computational tools used to predict how a ligand, such as this compound, might bind to the active site of a receptor, like a protein kinase. nih.govmdpi.com

In a hypothetical docking study of this compound with a kinase, several key interactions would be anticipated based on studies of similar inhibitors. nih.govmdpi.com The nitrogen atom of the isoquinoline ring would likely form a critical hydrogen bond with an amino acid residue in the "hinge region" of the kinase active site, a common binding motif for this class of inhibitors. The hydroxyl group could form additional hydrogen bonds with other residues, further anchoring the ligand in the binding pocket. The aromatic rings would engage in hydrophobic and π-stacking interactions with nonpolar residues. The fluorine atom, while a poor halogen bond donor, could participate in favorable contacts within a hydrophobic pocket or engage in electrostatic interactions that enhance binding affinity and selectivity. nih.gov

Such computational studies are essential for structure-activity relationship (SAR) analyses, which help in optimizing lead compounds to improve their potency and selectivity. nih.gov

Solvent-Solute Interactions and Their Influence on Reactivity and Structure

The interactions between a solute and the surrounding solvent molecules are fundamental to solubility and can influence chemical reactivity and molecular structure. nih.gov The solubility of this compound is dictated by its ability to form favorable interactions with the solvent.

In polar protic solvents (e.g., water, ethanol): The dominant interactions would be hydrogen bonds. youtube.com The hydroxyl group and the ring nitrogen can form strong hydrogen bonds with water molecules, making the compound soluble in such solvents. libretexts.org

In polar aprotic solvents (e.g., acetone, DMSO): While the solvent cannot donate hydrogen bonds, it can accept them. The hydroxyl group of this compound can still donate a hydrogen bond to the solvent. Dipole-dipole interactions would also be significant.

In nonpolar solvents (e.g., hexane, benzene): Solubility is expected to be limited. The primary interactions would be the weaker London dispersion forces. libretexts.org The polar -OH and C-F groups would struggle to form favorable interactions, making it difficult for the solute to overcome the strong solvent-solvent interactions of a nonpolar medium.

These solute-solvent interactions are crucial not only for solubility but also for influencing reaction rates and equilibrium positions in chemical synthesis. nih.gov

Investigation of Acid-Base Properties and Protonation States

This compound possesses both acidic and basic functional groups, allowing it to exist in different protonation states depending on the pH of the environment.

Acidity: The hydroxyl group at the 6-position is phenolic, making it weakly acidic. It can be deprotonated under basic conditions to form a phenoxide ion. The presence of the electron-withdrawing fluorine atom at the 8-position is expected to increase the acidity (lower the pKa) of this hydroxyl group compared to the unsubstituted isoquinolin-6-ol.

Basicity: The nitrogen atom in the isoquinoline ring has a lone pair of electrons and is weakly basic, similar to pyridine (B92270). It can be protonated under acidic conditions to form a positively charged isoquinolinium ion. The electron-withdrawing effect of the fluorine atom would likely decrease the basicity (lower the pKa of the conjugate acid) of this nitrogen.

The specific pKa values determine the charge of the molecule at a given pH, which is a critical factor in its solubility, membrane permeability, and interaction with biological targets.

| pH Range | Dominant Species | Net Charge |

| Strongly Acidic (e.g., pH < 4) | Protonated Nitrogen, Neutral -OH | Positive (+) |

| Near Neutral (e.g., pH 5-8) | Neutral Nitrogen, Neutral -OH | Neutral (0) |

| Strongly Basic (e.g., pH > 10) | Neutral Nitrogen, Deprotonated -O⁻ | Negative (-) |

(Note: pKa values are estimated based on general principles and related structures.) sigmaaldrich.com

Chemical Reactivity and Derivatization Strategies for 8 Fluoroisoquinolin 6 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a non-uniform distribution of electron density, which dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution (EAS) on the isoquinoline ring occurs preferentially on the electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring. libretexts.orgreddit.com The positions most susceptible to electrophilic attack are C-5 and C-8, as the intermediate carbocations (arenium ions) formed by attack at these positions are more stabilized by resonance. libretexts.orgreddit.com

For 8-Fluoroisoquinolin-6-ol, the directing effects of the existing substituents must be considered. The hydroxyl group (-OH) at the 6-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom (-F) at the 8-position is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho-, para-director through resonance donation of its lone pairs.

The interplay of these two substituents suggests that electrophilic attack will be directed to the benzenoid ring. The activating effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it more reactive. Specifically, the C-5 and C-7 positions are ortho and para to the hydroxyl group, respectively. The C-7 position is also meta to the deactivating fluorine atom, which is favorable. The C-5 position is meta to the fluorine atom. Therefore, electrophilic substitution is anticipated to occur primarily at the C-5 and C-7 positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoquinoline core is favored on the electron-deficient pyridine ring, particularly at the C-1 and C-3 positions. iust.ac.ir The presence of electron-withdrawing groups on the ring can further facilitate these reactions by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgchemistrysteps.com

In the case of this compound, the fluorine atom at C-8 could potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although this is generally less favorable on the benzenoid ring unless strongly activated by other electron-withdrawing groups. wikipedia.orgchemistrysteps.com A more likely scenario for nucleophilic substitution would involve derivatization of the hydroxyl group at C-6 into a better leaving group, or activation of the pyridine ring to facilitate substitution at C-1. For instance, the fluorine atom is known to be a good leaving group in SNAr reactions when the carbon it is attached to is sufficiently electrophilic. youtube.comyoutube.com

A study on 8-fluoro-3,4-dihydroisoquinoline (B12937770) demonstrated that the fluorine atom can be displaced by nucleophiles such as morpholine (B109124) and pyrrolidine (B122466) under heating, affording the corresponding 8-amino-3,4-dihydroisoquinolines. nih.gov This suggests that under appropriate conditions, the fluorine at the 8-position of the fully aromatic this compound could also be susceptible to nucleophilic displacement.

Ring Transformations and Rearrangement Reactions

While specific ring transformation and rearrangement reactions for this compound are not extensively documented, the isoquinoline scaffold can undergo various structural modifications. Ring-closing reactions are a common strategy for the synthesis of isoquinoline derivatives. clockss.org For instance, Baldwin's rules provide a framework for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.org

It is conceivable that derivatives of this compound could be designed to undergo intramolecular cyclizations or rearrangements, leading to more complex heterocyclic systems. The presence of the reactive hydroxyl group and the potential for functionalization at various positions on the ring provide handles for initiating such transformations.

Development of Functionalized this compound Derivatives

The development of functionalized derivatives of this compound is a key area of interest for modulating its chemical and biological properties. Various synthetic strategies can be employed to introduce a wide range of functional groups onto the isoquinoline core.

Functionalization via Substitution Reactions: As discussed, electrophilic substitution can be used to introduce substituents at the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Nucleophilic substitution, particularly targeting the C-1 position or potentially the C-8 position, can introduce amino, alkoxy, and other nucleophilic moieties.

Modification of Existing Functional Groups: The hydroxyl group at C-6 is a versatile handle for derivatization. It can be alkylated to form ethers, acylated to form esters, or converted into a sulfonate ester to create a good leaving group for subsequent nucleophilic substitution reactions.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, offer powerful tools for the synthesis of functionalized isoquinolines. nih.gov To utilize these methods, a halogen substituent is typically required on the isoquinoline ring. For example, if a bromo or iodo substituent were introduced at a specific position on the this compound core, it could then be coupled with a variety of boronic acids, alkenes, or alkynes to generate a diverse library of derivatives. The synthesis of C4-substituted isoquinolines has been achieved via the Heck reaction of 4-bromoisoquinoline (B23445) with acrylate (B77674) esters. nih.gov

The following table summarizes potential derivatization strategies for this compound:

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| C-5, C-7 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Br₂/FeBr₃ | Bromo (-Br) | ||

| SO₃/H₂SO₄ | Sulfonic acid (-SO₃H) | ||

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Alkyl (-R) | ||

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | Acyl (-COR) | ||

| C-1 | Nucleophilic Substitution | NaNH₂ (Chichibabin reaction) | Amino (-NH₂) |

| C-6 | O-Alkylation / O-Acylation | Alkyl halide/base, Acyl chloride/base | Ether (-OR), Ester (-OCOR) |

| C-8 | Nucleophilic Aromatic Substitution | Amines, Alkoxides (under forcing conditions) | Amino (-NR₂), Alkoxy (-OR) |

Reactivity Profiling and Reaction Kinetics

Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the reactivity of this molecule. Calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack by analyzing the electron density distribution and the energies of the reaction intermediates. nih.gov For instance, a computational study on the regioselectivity of electrophilic aromatic substitutions can be performed by calculating the proton affinities at different positions on the aromatic ring. nih.gov

Kinetic studies would involve experimentally measuring the rates of various reactions, such as electrophilic substitution or the displacement of the fluorine atom by a nucleophile. This data would allow for the determination of rate constants and activation energies, providing a deeper understanding of the factors that govern the reactivity of this compound.

Future Research Directions and Advanced Applications in Chemical Research

Exploration as Molecular Scaffolds for Advanced Materials

The rigid, planar structure of the isoquinoline (B145761) ring system, combined with the electronic modifications introduced by the fluorine and hydroxyl substituents, makes 8-Fluoroisoquinolin-6-ol a compelling candidate for the development of advanced materials. The introduction of fluorine can enhance properties such as metabolic stability and binding affinity in bioactive molecules. researchgate.net Organofluorine compounds, including fluorinated isoquinolines, are crucial in materials science. acs.org

Future research is expected to focus on incorporating this scaffold into polymers and metal-organic frameworks (MOFs). In polymers, the this compound unit could introduce specific photophysical properties, thermal stability, or chemical resistance. In MOFs, it could function as a bespoke organic linker, with the nitrogen and oxygen atoms coordinating to metal centers. The fluorine atom could further modulate the electronic properties of the resulting framework and influence gas sorption or catalytic capabilities.

Integration into Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry investigates the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.org The this compound molecule possesses key features for designing intricate self-assembled systems. The hydroxyl group is a hydrogen bond donor and acceptor, while the isoquinoline nitrogen is a hydrogen bond acceptor. The aromatic rings are capable of engaging in π-π stacking interactions.

These functionalities could be exploited to construct supramolecular polymers, gels, and liquid crystals. The directionality of the hydrogen bonds and the stacking of the aromatic cores could lead to the formation of well-ordered, one-, two-, or three-dimensional architectures. The presence of the fluorine atom could introduce additional weak interactions, such as C-F···H hydrogen bonds or fluorous interactions, providing a further level of control over the self-assembly process.

Photophysical and Electronic Properties (e.g., fluorescence, charge transfer)

Derivatives of 8-hydroxyquinoline (B1678124) are known for their ionophoric properties and have applications as colorimetric chemosensors. walisongo.ac.id The photophysical properties of this compound are anticipated to be a rich area of investigation. The combination of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the isoquinoline scaffold can lead to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation.

This ICT character could result in solvatochromism, where the emission and absorption wavelengths are sensitive to the polarity of the solvent. Such properties are highly desirable for developing chemical sensors and probes. Research into the fluorescence quantum yield, lifetime, and responsiveness to various stimuli, such as pH, metal ions, and polarity, will be crucial in unlocking the potential of this compound in this domain. The study of related 8-aminoquinoline (B160924) derivatives has shown that the addition of metal ions can lead to blue shifts in absorption spectra and a reduction in fluorescence intensity. researchgate.net

Development as Molecular Probes in Chemical Biology

The intrinsic fluorescence of the this compound scaffold, coupled with its potential to interact with biological molecules, makes it an attractive candidate for the development of molecular probes in chemical biology. The 8-hydroxyquinoline moiety is a known chelator of metal ions, and its derivatives have been explored for sensing biologically relevant ions. walisongo.ac.id

Future research could focus on designing probes based on this compound for the detection and imaging of metal ions, such as Zn²⁺ or Cu²⁺, in cellular environments. The fluorine atom could enhance the probe's photostability and cellular uptake. Furthermore, the scaffold could be functionalized with specific recognition elements to target particular biomolecules, such as enzymes or nucleic acids, enabling the study of their function and localization within living systems.

Mechanistic Organic Chemistry of Fluorinated Isoquinolines

The synthesis and reactivity of fluorinated isoquinolines are of significant interest to organic chemists. researchgate.net The presence of a fluorine atom can significantly alter the electron distribution within the isoquinoline ring, influencing its reactivity in various chemical transformations. Mechanistic studies on reactions involving this compound will provide valuable insights into the fundamental principles of organofluorine chemistry.

Investigations into nucleophilic aromatic substitution (SNA) reactions, for instance, could reveal the directing effects of the fluorine and hydroxyl groups. The fluorine atom in fluorinated isoquinolines can be readily substituted with various nucleophiles. rsc.org Additionally, studies on transition-metal-catalyzed cross-coupling reactions at different positions of the this compound ring would expand the synthetic utility of this scaffold. Theoretical calculations can be employed to understand the reaction mechanisms and pathways for synthesizing fluorinated isoquinoline derivatives. acs.org A deeper understanding of the mechanistic organic chemistry of this compound will facilitate the development of novel synthetic methodologies and the construction of more complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 8-Fluoroisoquinoline | 1075-00-9 | C₉H₆FN | 147.15 | 255.3±13.0 | - |

| 6-Fluoroisoquinoline | 1075-11-2 | C₉H₆FN | 147.15 | 255.3 | 48-50 |

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 | 267 | 73-75 |

| 6-Hydroxyquinoline | 580-16-5 | C₉H₇NO | 145.16 | - | 236-238 |

Table 2: Spectroscopic Data of a Related Compound (8-Fluoroisoquinoline)

| Property | Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.25 (s, 1H), 8.55 (d, J = 5.6 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 5.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.25 (dd, J = 8.4, 1.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0 (d, J = 254.5 Hz), 152.1, 143.6, 137.0 (d, J = 2.0 Hz), 130.2 (d, J = 8.1 Hz), 127.8, 122.1 (d, J = 4.0 Hz), 119.2 (d, J = 18.2 Hz), 110.4 (d, J = 3.0 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -118.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.